![molecular formula C15H14N4O5S B2868309 2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 847191-34-8](/img/structure/B2868309.png)

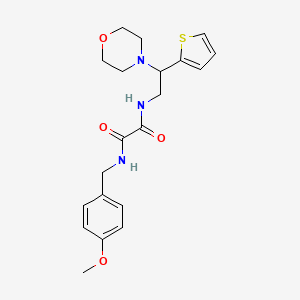

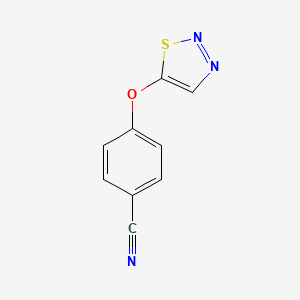

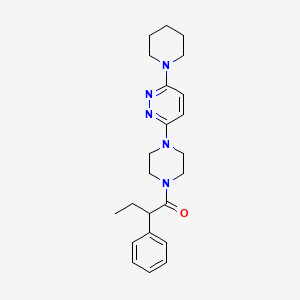

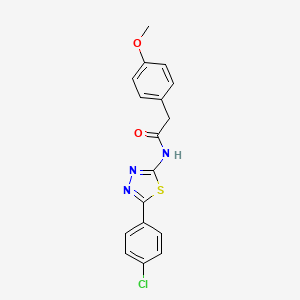

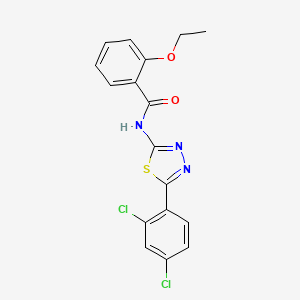

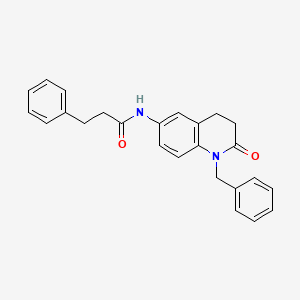

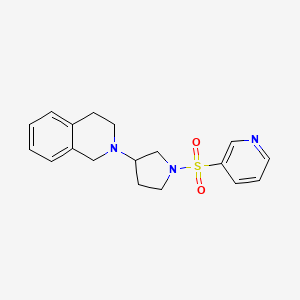

2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the furan ring and the carboxylic acid group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrimidine rings suggests that it would have a planar structure, at least in part. The carboxylic acid group could form hydrogen bonds with other molecules, potentially influencing its behavior in solution .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the carboxylic acid group could react with bases or with other acids, and the furan ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar furan and pyrimidine rings. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Antibacterial Agents

Furan derivatives: have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The structural complexity of the compound , with a furan moiety, indicates its potential as a novel antibacterial agent. Its efficacy could be explored through synthesis and testing against various bacterial strains to address the growing issue of microbial resistance.

Anticancer Research

Compounds with similar structures have shown promise in anticancer research . The presence of a furan ring and a pyrimidine moiety could imply potential cytotoxic effects against cancer cell lines. Further investigation could involve synthesizing derivatives and evaluating their effectiveness in inhibiting the growth of cancer cells.

Antimicrobial Activity

The furan ring is known to possess antimicrobial activity . This compound could be synthesized and tested for its ability to inhibit the growth of microorganisms, contributing to the development of new antimicrobial drugs.

Antitumor Potential

Derivatives of imidazole, which share structural similarities with the compound , have been evaluated for their antitumor potential . This suggests that the compound could also be investigated for its potential to act against tumor cells, possibly leading to new therapeutic options for cancer treatment.

Heterocyclic Chemistry

In the realm of heterocyclic chemistry , the compound’s structure, which includes multiple heterocyclic rings, makes it a candidate for the synthesis of new heterocyclic compounds . These compounds could have various applications, including as intermediates in organic synthesis or as core structures in drug development.

Pharmacological Activities

The compound’s structure hints at a range of pharmacological activities due to the presence of furan and pyrimidine rings . It could serve as a synthon in the development of drugs with antibacterial, antifungal, antiviral, anti-inflammatory, and other therapeutic properties.

Synthesis of Novel Drugs

Given the compound’s structural features, it could be used in the synthesis of novel drugs targeting a variety of diseases . Its synthesis and modification could lead to the discovery of new pharmacologically active agents.

Molecular Mechanistic Investigations

The compound could be pivotal in molecular mechanistic investigations to understand the interactions at the molecular level . Such studies could provide insights into the compound’s mode of action and its interaction with biological targets.

Future Directions

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to possess various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the bioavailability of the compound, which is a key factor in its potential as a therapeutic agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .

properties

IUPAC Name |

2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5S/c1-7(14(21)22)25-12-9-11(18(2)15(23)19(3)13(9)20)16-10(17-12)8-5-4-6-24-8/h4-7H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZJYHVXXVDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)

![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)

![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868246.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)

![Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B2868249.png)